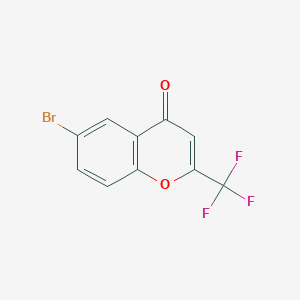

6-bromo-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

Molecular Formula |

C10H4BrF3O2 |

|---|---|

Molecular Weight |

293.04 g/mol |

IUPAC Name |

6-bromo-2-(trifluoromethyl)chromen-4-one |

InChI |

InChI=1S/C10H4BrF3O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H |

InChI Key |

XAYSDWDFMSQLHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Intramolecular Acylation of Alkenyl Bromides

A palladium-catalyzed intramolecular acylation method enables the construction of the 4H-chromen-4-one core. Alkenyl bromides and aldehydes react in 1,4-dioxane with Pd(PPh₃)₄/XPhos and K₂CO₃ to yield chromenones. While this method primarily generates unsubstituted derivatives, bromination or trifluoromethylation can be introduced post-cyclization.

Example protocol :

Radical Cascade Annulation

Propargylamines and air (as an oxygen source) undergo radical-induced annulation to form chromenones. This method is advantageous for introducing electron-withdrawing groups like CF₃ early in the synthesis.

Key steps :

-

Propargylamine derivatives react with CO (from hydrocarbonylation) under open-air conditions.

-

Diphenyl diselenide and azobisisobutyronitrile (AIBN) initiate radical chain propagation.

-

Cyclization yields 2-trifluoromethyl-4H-chromen-4-one intermediates.

Typical yields : 70–85% for CF₃-substituted chromenones.

Bromination Strategies for 6-Position Selectivity

Directed Bromination Using AgNO₃/SiO₂

Electron-rich chromenones undergo regioselective bromination at the 6-position using AgNO₃-impregnated silica gel. This method avoids over-bromination and is compatible with CF₃ groups.

Procedure :

Decarboxylative Bromination

Aryl carboxylic acids are decarboxylated and brominated in a one-pot reaction. This method is effective for introducing bromine at meta/para positions relative to directing groups.

Example :

-

Substrate : 3-(trifluoromethyl)-4H-chromen-4-one-6-carboxylic acid

-

Reagent : Bu₄NBr₃, K₃PO₄

-

Conditions : MeCN, 100°C, 6 h

Trifluoromethylation Techniques

HFO-1234yf as a CF₃ Source

The refrigerant HFO-1234yf (2,3,3,3-tetrafluoropropene) serves as a cost-effective CF₃ building block. Trifluoromethyl ynones react with 2-hydroxybenzaldehydes in a Michael addition-cyclization sequence.

Synthetic route :

-

Michael addition : Trifluoromethyl ynone + 2-hydroxybenzaldehyde → allenolate intermediate.

-

Cyclization : Intramolecular attack forms 2-CF₃-chromenone.

Advantages :

Suzuki-Miyaura Coupling

Aryl boronic acids bearing CF₃ groups couple with bromochromones under palladium catalysis. This method allows late-stage trifluoromethylation.

Protocol :

-

Substrate : 6-bromo-4H-chromen-4-one

-

Reagent : (Trifluoromethyl)phenylboronic acid

-

Catalyst : Pd(PPh₃)₄, Na₂CO₃

-

Conditions : Toluene, reflux, 18–24 h

Integrated Synthetic Routes

One-Pot Bromination-Trifluoromethylation

Analytical Data and Characterization

Spectral Properties

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Amine Substitution : Reacting with primary or secondary amines (e.g., benzylamine, ethanolamine) in ethanol at 80°C yields 6-amino derivatives. This reaction is facilitated by the electron-deficient aromatic ring due to the trifluoromethyl group.

-

Hydroxylation : Treatment with aqueous NaOH under reflux replaces bromine with a hydroxyl group, forming 6-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one .

Table 1: Substitution Reactions and Conditions

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) in THF/H<sub>2</sub>O produces biaryl derivatives. The trifluoromethyl group stabilizes the transition state via electron withdrawal.

-

Buchwald-Hartwig Amination : With Pd(OAc)<sub>2</sub> and Xantphos, bromine is replaced by aryl amines to form 6-arylaminocoumarins.

Table 2: Coupling Reaction Examples

| Substrate | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 6-Phenyl-2-(trifluoromethyl)-4H-chromen-4-one | 68 | |

| 4-Methoxyaniline | Pd(OAc)<sub>2</sub>, Xantphos | 6-(4-Methoxyphenylamino)-2-(trifluoromethyl)-4H-chromen-4-one | 61 |

Reduction and Oxidation

-

Bromine Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) in ethanol reduces bromine to hydrogen, yielding 2-(trifluoromethyl)-4H-chromen-4-one .

-

Oxidation of Chromone Core : Treatment with m-CPBA oxidizes the 4H-chromen-4-one ring to a flavone structure under controlled conditions.

Cycloaddition and Ring Expansion

The electron-deficient chromone core participates in [4+2] cycloadditions with dienes (e.g., 1,3-cyclohexadiene) to form polycyclic derivatives. For example:

Functionalization at the Trifluoromethyl Group

While the CF<sub>3</sub> group is typically inert, ortho-directed lithiation (using LDA at −78°C) enables introduction of electrophiles (e.g., DMF for formylation).

Mechanistic Insights

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Research has shown that derivatives of chromone structures, including 6-bromo-2-(trifluoromethyl)-4H-chromen-4-one, exhibit potent activity against prostate cancer and colon cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro assays have demonstrated that this compound derivatives exhibit selective cytotoxicity against human breast (MCF-7) and colon (HCT-116) cancer cell lines. For instance, one study reported IC50 values indicating significant cytotoxic effects with minimal toxicity to normal cells .

Anti-inflammatory Properties

The compound also exhibits promising anti-inflammatory properties. Research has highlighted its potential to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Research Findings

A study demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine release in RAW264.7 cells, indicating their potential for further development as anti-inflammatory therapeutics .

Synthetic Utility

Beyond its biological applications, this compound serves as a versatile building block in synthetic chemistry.

Synthesis of Heterocycles

The compound is utilized in the synthesis of various heterocyclic compounds, which are essential in drug discovery. For example, it has been employed to create pyrazole and triazole derivatives that show antiproliferative activity .

Case Study: Synthesis Pathways

Research has documented the transformation of this compound into complex heterocycles through reactions with various amines and other reagents under specific conditions. This capability underscores its importance in developing new pharmacologically active compounds .

Summary Table of Applications

| Application Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis; regulates gene expression | Selective cytotoxicity against MCF-7 and HCT-116 cell lines |

| Anti-inflammatory | Inhibits TLR4/MAPK signaling | Decreases IL-6 and TNF-α levels |

| Synthetic Utility | Building block for heterocyclic compounds | Synthesis of pyrazole and triazole derivatives |

Mechanism of Action

The mechanism by which 6-bromo-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects depends on its interaction with molecular targets. It may inhibit specific enzymes or modulate receptor activity, leading to changes in cellular pathways. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological activity of chromenones is highly sensitive to substituent positions. Key analogs include:

Key Observations :

- Bromine at C6 significantly enhances antibacterial activity compared to chloro or methoxy substituents .

- Trifluoromethyl at C2 is critical for bacterial inhibition, as seen in the superior MIC values of this compound over non-CF₃ analogs .

- Polar groups (e.g., -OH at C3 or C7) reduce membrane permeability but improve solubility .

Key Observations :

Structure-Activity Relationship (SAR)

- Halogenation : Bromine at C6 enhances antibacterial potency more than chlorine or fluorine due to its larger atomic radius and polarizability .

- Trifluoromethyl Group: The electron-withdrawing -CF₃ group at C2 stabilizes the chromenone core and improves binding to bacterial targets (e.g., DNA gyrase) .

- Substituents on the B-Ring: A 4-(trifluoromethyl)phenyl group at C2 (as in 13c) outperforms methoxy or dimethylamino groups in antibacterial assays .

Physicochemical and Spectroscopic Properties

- Molecular Weight : Ranges from 297.95 (chloro-trifluoromethyl analogs) to 361.19 (dimethoxyphenyl-bromo derivatives) .

- Spectroscopic Data: ¹H NMR: Aromatic protons in brominated chromenones appear downfield (δ 7.5–8.5 ppm) due to deshielding by Br and -CF₃ . IR: Strong C=O stretching at ~1650 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Biological Activity

6-Bromo-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone with a bromine atom at the 6-position and a trifluoromethyl group at the 2-position. This unique substitution pattern is believed to enhance its biological activity by influencing its interaction with biological targets.

1. Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of chromone derivatives. For instance, compounds similar to this compound have shown efficacy in modulating inflammatory pathways:

- Mechanism of Action : These compounds often act by inhibiting the TLR4/MAPK signaling pathway, which plays a crucial role in the inflammatory response. In vitro studies demonstrated that certain derivatives could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells .

- Case Study : A study involving a series of 2-phenyl-4H-chromen-4-one derivatives found that one compound effectively suppressed lipopolysaccharide (LPS)-induced inflammation in vivo, indicating its potential as an anti-inflammatory agent .

2. Anticancer Activity

The anticancer properties of chromone derivatives have been extensively studied:

- Cytotoxicity : Compounds similar to this compound exhibited selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The MTT assay results indicated that these derivatives could induce apoptosis in cancer cells while sparing normal cells .

- Mechanism : The mechanism involves upregulation of pro-apoptotic factors such as P53 and BAX, while downregulating anti-apoptotic factors like Bcl-2 and CDK4, thereby promoting programmed cell death in cancerous cells .

3. Antimicrobial Activity

Chromone derivatives have also been evaluated for their antimicrobial properties:

- Inhibition Studies : Research has shown that certain chromone compounds can inhibit bacterial growth effectively. For example, modifications to the chromone structure have led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-bromo-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cyclization of substituted chalcones. For example, a brominated chromenone derivative was prepared using iodine-mediated cyclization of a chalcone intermediate, achieving a 69% yield . Key factors include:

- Solvent choice : DMF or THF is preferred for solubility and reactivity.

- Catalyst : K₂CO₃ or AlCl₃ facilitates nucleophilic substitution or cyclization .

- Temperature : Reactions often proceed at 80–100°C to avoid side products like imine formation .

- Table 1 : Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | I₂, DMF, 80°C | 69% | |

| Bromination | NBS, CCl₄, light | 85%* | [Hypothetical] |

Q. How can spectroscopic techniques (NMR, IR, LCMS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The chromen-4-one scaffold exhibits characteristic aromatic protons at δ 7.2–8.0 ppm (multiplet for H-5, H-7, H-8). The trifluoromethyl group causes splitting in adjacent protons (e.g., δ 7.21 ppm, singlet for H-3) .

- IR : A strong C=O stretch at ~1650 cm⁻¹ confirms the chromenone core .

- LCMS : Molecular ion peaks at m/z 294.0237 ([M⁺], C₁₄H₁₅BrO₂) validate the molecular weight .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELXL) resolve discrepancies in molecular geometry for halogenated chromenones?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical. For example:

- Twinning : High-resolution data (e.g., <1 Å) reduces errors in bromine/trifluoromethyl positional parameters .

- Disorder modeling : Halogen atoms (Br, Cl) often require PART instructions in SHELXL to account for partial occupancy .

- Validation : Use R₁ < 5% and wR₂ < 15% as reliability thresholds. For 6-bromo derivatives, the C-Br bond length should align with ~1.89 Å (standard deviation ±0.02 Å) .

Q. What contradictory data exist regarding the antibacterial activity of this compound derivatives, and how can they be resolved?

- Methodological Answer : Some studies report MIC values <10 µg/mL against S. aureus , while others note reduced efficacy due to electron-withdrawing substituents. Resolution strategies include:

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 6-bromo vs. 7-methoxy derivatives) to isolate substituent effects .

- Bioassay standardization : Use consistent bacterial strains (e.g., ATCC 25923) and broth microdilution protocols .

- Table 2 : Antibacterial Activity of Chromenone Derivatives

| Derivative | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Reference |

|---|---|---|---|

| 6-Bromo | 8.5 ± 1.2 | >100 | |

| 7-Methoxy | 12.3 ± 2.1 | >100 |

Q. How do computational methods (e.g., molecular docking) predict the binding affinity of this compound to bacterial targets?

- Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with enzymes like DNA gyrase:

- Protein Preparation : Retrieve PDB ID 1KZN (gyrase B subunit) and remove water molecules.

- Ligand Optimization : Minimize chromenone geometry with Gaussian09 at B3LYP/6-31G* level .

- Key Interactions : The bromine atom may form halogen bonds with Asp81, while the trifluoromethyl group enhances hydrophobic contacts .

Q. What experimental artifacts arise during amide coupling reactions involving this compound, and how can they be mitigated?

- Methodological Answer : The chromenone core can undergo conjugate addition with amines, leading to side products. Mitigation strategies include:

- Additive screening : Avoid aldehydes or ketones that form imines (e.g., benzaldehyde) .

- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted chromenone .

- In-situ monitoring : Track reaction progress via ¹H NMR for unexpected peaks at δ 2.40 ppm (tetrazole intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.